Comprehensive Spectroscopic and Synthetic Analysis of Methyl 2-((trimethylsilyl)ethynyl)benzoate
Comprehensive Spectroscopic and Synthetic Analysis of Methyl 2-((trimethylsilyl)ethynyl)benzoate
Executive Summary
Methyl 2-((trimethylsilyl)ethynyl)benzoate (CAS: 107793-07-7) is a highly versatile ortho-alkynylbenzoate building block widely utilized in organic synthesis and medicinal chemistry. For drug development professionals and synthetic chemists, this compound serves as a critical precursor for the construction of complex heterocyclic scaffolds, including isocoumarins, isoquinolines, and functionalized naphthalenes.
This technical guide provides an in-depth analysis of the mechanistic pathways for its synthesis, a self-validating experimental protocol, and a rigorous breakdown of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic data. By understanding the causality behind the synthetic conditions and the structural origins of its chemical shifts, researchers can ensure high-fidelity synthesis and characterization.
Mechanistic Pathway & Synthesis Strategy
The standard and most efficient methodology for synthesizing methyl 2-((trimethylsilyl)ethynyl)benzoate is the Sonogashira cross-coupling between methyl 2-iodobenzoate and trimethylsilylacetylene (TMSA). This reaction relies on a synergistic dual-catalyst system utilizing Palladium(0) and Copper(I)1[1].
Causality in Catalytic Design
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Palladium Cycle: The active Pd(0) species undergoes oxidative addition into the aryl-iodide bond of methyl 2-iodobenzoate, forming a Pd(II) intermediate. Palladium is chosen for its high affinity for carbon-halogen bond activation.
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Copper Cycle (Co-catalysis): CuI reacts with the terminal alkyne (TMSA) in the presence of an amine base to form a highly nucleophilic copper acetylide. This intermediate facilitates the transmetalation step, transferring the alkyne to the Pd(II) complex much faster than a base alone could achieve2[2].
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Base Selection: An amine base (e.g., triethylamine) is strictly required. It serves a dual purpose: deprotonating the terminal alkyne to form the copper acetylide and acting as an acid scavenger to neutralize the hydrogen iodide (HI) byproduct, driving the reaction forward[1].
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Oxygen Exclusion (Critical Constraint): The reaction must be rigorously degassed. Exposure to oxygen triggers the Glaser-Hay homocoupling of TMSA, an oxidative side reaction that consumes the alkyne to form a diyne, severely depressing the cross-coupling yield3[3].
Figure 1: Catalytic cycle of the Sonogashira cross-coupling for synthesizing ortho-alkynylbenzoates.
Standardized Experimental Protocol
To ensure reproducibility, the following protocol is designed as a self-validating system.
Reagents:
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Methyl 2-iodobenzoate (1.0 equiv, 10 mmol)
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Trimethylsilylacetylene (TMSA) (1.2 equiv, 12 mmol)
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Bis(triphenylphosphine)palladium(II) dichloride[PdCl 2 (PPh 3 ) 2 ] (2 mol%)
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Copper(I) iodide [CuI] (4 mol%)
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Triethylamine (Et 3 N) (Solvent, 30 mL)
Step-by-Step Methodology:
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System Preparation & Degassing: Add methyl 2-iodobenzoate and Et 3 N to an oven-dried Schlenk flask equipped with a magnetic stir bar. Degas the solution via three freeze-pump-thaw cycles or by vigorous sparging with ultra-pure Argon for 15 minutes. Causality: Removing dissolved O 2 prevents Glaser homocoupling[3].
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Catalyst Loading: Under a positive flow of Argon, quickly add PdCl 2 (PPh 3 ) 2 and CuI. The solution will typically transition to a pale yellow/orange hue.
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Alkyne Addition: Add TMSA dropwise via a gas-tight syringe.
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Reaction Execution: Stir the mixture at room temperature for 4–6 hours. A white precipitate (triethylammonium iodide) will rapidly form, acting as a visual indicator of successful HI elimination and reaction progression.
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Self-Validating Monitoring (TLC): Monitor via Thin-Layer Chromatography (Hexanes/Ethyl Acetate 9:1). The starting material absorbs strongly under 254 nm UV. The product will appear as a highly non-polar spot (higher R f ) that exhibits a distinct bright blue fluorescence under long-wave UV (365 nm) due to the extended π -conjugation of the alkynylbenzoate system.
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Workup & Purification: Filter the suspension through a pad of Celite to remove the ammonium salts and catalyst particulates. Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (100% Hexanes to 95:5 Hexanes/EtOAc) to yield the product as a pale yellow to colorless oil.
Spectroscopic Characterization & Data Presentation
Accurate identification of Methyl 2-((trimethylsilyl)ethynyl)benzoate relies on precise NMR interpretation. The chemical shifts are heavily influenced by the anisotropic effects of the functional groups.
H NMR Interpretation (Causality of Shifts)
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TMS Protons: The nine equivalent protons of the trimethylsilyl group are highly shielded by the electropositive silicon atom, appearing as a sharp, diagnostic singlet at 0.26 ppm .
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Ester Protons: The methoxy protons of the ester group appear as a distinct singlet at 3.91 ppm due to the deshielding effect of the adjacent electronegative oxygen.
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Aromatic Protons: The ester carbonyl group exerts a strong magnetic anisotropic deshielding effect on the ortho-proton (H6), pushing its resonance significantly downfield to 7.90 ppm . The alkyne moiety also exerts an anisotropic effect, shifting the H3 proton to 7.55 ppm .
Table 1: 1 H NMR Quantitative Data (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| H6 (Aromatic) | 7.90 | dd | 7.8, 1.2 | 1H | ortho to ester |
| H3 (Aromatic) | 7.55 | dd | 7.7, 1.2 | 1H | ortho to alkyne |
| H4 (Aromatic) | 7.42 | td | 7.6, 1.4 | 1H | meta to ester |
| H5 (Aromatic) | 7.34 | td | 7.6, 1.4 | 1H | meta to alkyne |
| -OCH 3 | 3.91 | s | - | 3H | Methyl ester |
| -Si(CH 3 ) 3 | 0.26 | s | - | 9H | TMS group |
C NMR Interpretation (Causality of Shifts)
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Carbonyl & Alkyne: The ester carbonyl carbon is highly deshielded, resonating at 166.6 ppm . The internal alkyne carbons are distinctly separated; the carbon β to the silicon atom appears at 103.5 ppm , while the α -carbon is shielded by the silicon, appearing at 98.1 ppm .
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TMS Carbon: The silicon atom shields the methyl carbons so strongly that they resonate slightly below zero at -0.1 ppm .
Table 2: 13 C NMR Quantitative Data (100 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Carbon Type | Assignment |
| 166.6 | C=O | Ester carbonyl |
| 134.1 | CH | Aromatic C3 (ortho to alkyne) |
| 131.7 | CH | Aromatic C4 |
| 131.5 | Cq | Aromatic C1 (attached to ester) |
| 130.2 | CH | Aromatic C6 (ortho to ester) |
| 127.8 | CH | Aromatic C5 |
| 123.6 | Cq | Aromatic C2 (attached to alkyne) |
| 103.5 | Cq | Alkyne C ( β to TMS) |
| 98.1 | Cq | Alkyne C ( α to TMS) |
| 52.1 | CH 3 | Methoxy carbon (-OCH 3 ) |
| -0.1 | CH 3 | TMS carbons (-Si(CH 3 ) 3 ) |
References
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Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating The Journal of Organic Chemistry - ACS Publications URL:[Link]
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Sonogashira Coupling Reaction with Diminished Homocoupling The Journal of Organic Chemistry URL:[Link]
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Supporting Information for Sonogashira–Hagihara reactions of halogenated glycals Beilstein Journal of Organic Chemistry URL:[Link]
